

Comprehensive Spectroscopic Characterization of 1-Benzylpiperidine-4-carbohydrazide

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Compound of Interest

Compound Name: *1-Benzylpiperidine-4-carbohydrazide*

CAS No.: 74045-91-3

Cat. No.: B1338618

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Executive Summary & Application Context

1-Benzylpiperidine-4-carbohydrazide (CAS: 84196-16-7) serves as a critical pharmacophore scaffold in neurodegenerative drug discovery.[1][2] It is a primary intermediate in the synthesis of acetylcholinesterase (AChE) inhibitors, including analogs of Donepezil, and various antimicrobial agents.[2]

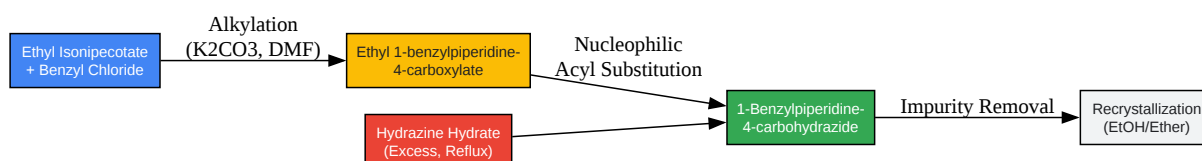
For the application scientist, this molecule presents a unique spectroscopic challenge due to the conformational mobility of the piperidine ring and the proton-exchange dynamics of the hydrazide moiety.[1][2] This guide moves beyond basic peak listing to provide a self-validating analytical framework. We focus on distinguishing the bona fide hydrazide from its ester precursor (ethyl 1-benzylpiperidine-4-carboxylate) and potential hydrolysis byproducts (carboxylic acids).[1][2]

Synthesis & Sample Validation (The Pre-Analysis Phase)

Scientific Integrity Note: You cannot accurately analyze what you have not rigorously purified. [1][2] The spectroscopic data below is predicated on a sample synthesized via the nucleophilic substitution of ethyl isonipecotate with benzyl chloride, followed by hydrazinolysis.

Synthesis Workflow (Graphviz Visualization)

The following workflow outlines the critical path to generating an analytical-grade sample.



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Figure 1: Synthetic pathway and purification logic. [1][2][3][4][5][6][7] Note the requirement for excess hydrazine to prevent dimer formation. [1]

Spectroscopic Analysis: The Core Data

Infrared Spectroscopy (FT-IR)

Objective: Rapid functional group verification and exclusion of ester starting material. [1][2]

The disappearance of the ester carbonyl stretch ($\sim 1730\text{ cm}^{-1}$) and the emergence of the hydrazide doublet are the primary "Go/No-Go" quality gates. [1][2]

Functional Group	Wavenumber (cm ⁻¹)	Vibrational Mode	Diagnostic Note
Primary Amine	3300 - 3350	ngcontent-ng-c2307461527="" _ngghost-ng-c2764567632="" class="inline ng-star-inserted">	Appears as a doublet (asymmetric/symmetric stretch).[1]
Secondary Amide	3200 (broad)	ngcontent-ng-c2307461527="" _ngghost-ng-c2764567632="" class="inline ng-star-inserted">	Often hydrogen-bonded; broader than the bands.[1]
Amide I	1640 - 1660	ngcontent-ng-c2307461527="" _ngghost-ng-c2764567632="" class="inline ng-star-inserted">	Critical: Shifted lower than the precursor ester (1730 cm ⁻¹).[1]
Amide II	1530 - 1550	ngcontent-ng-c2307461527="" _ngghost-ng-c2764567632="" class="inline ng-star-inserted">	Bending vibration; confirms amide bond formation.[1]

Aromatic Ring	3030, 1600, 1495	ngcontent-ng-c2307461527="" _ngghost-ng-c2764567632="" class="inline ng-star-inserted">	Confirms integrity of the benzyl group.
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Nuclear Magnetic Resonance (NMR)

Objective: Structural connectivity and conformational analysis.

Solvent Selection: DMSO-ngcontent-ng-c2307461527="" _ngghost-ng-c2764567632="" class="inline ng-star-inserted">

is the mandatory solvent for this analysis.[\[1\]](#)

- Why? Chloroform (ngcontent-ng-c2307461527="" _ngghost-ng-c2764567632="" class="inline ng-star-inserted">

) often causes broadening of the hydrazide protons (

) due to exchange rates and poor solubility.[\[1\]](#) DMSO stabilizes these protons via hydrogen bonding, allowing for distinct integration.[\[1\]](#)[\[2\]](#)

3.2.1

H NMR Assignments (400 MHz, DMSO-

)

Position	Shift (ngcontent-ng-c2307461527=" "_nghost-ng-c2764567632=" " class="inline ng-star-inserted"> ppm)	Multiplicity	Integration	Assignment Logic
Hydrazide NH	8.80 - 9.00	Broad Singlet	1H	Most deshielded exchangeable proton; disappears with .1
Aromatic	7.20 - 7.35	Multiplet	5H	Phenyl ring protons; integration confirms 1:1 Benzyl:Piperidine ratio. 1 2
Hydrazide NH ₂	4.15 - 4.25	Broad Singlet	2H	Upfield from amide NH; diagnostic for terminal hydrazine. 1 2
Benzyl CH ₂	3.42 - 3.45	Singlet	2H	Key Anchor Signal. Connects aromatic ring to piperidine nitrogen. 1 2
Piperidine (Eq)	2.75 - 2.85	Doublet (broad)	2H	C-2/C-6 Equatorial protons

(deshielded by N lone pair proximity).[1][2]

Piperidine (Methine)	2.00 - 2.15	Multiplet (tt)	1H	C-4 proton; alpha to the carbonyl. [1][2]
Piperidine (Ax)	1.85 - 1.95	Triplet (broad)	2H	C-2/C-6 Axial protons.[1][2]
Piperidine (C3/C5)	1.50 - 1.65	Multiplet	4H	C-3/C-5 methylene envelope.[1][2]

3.2.2

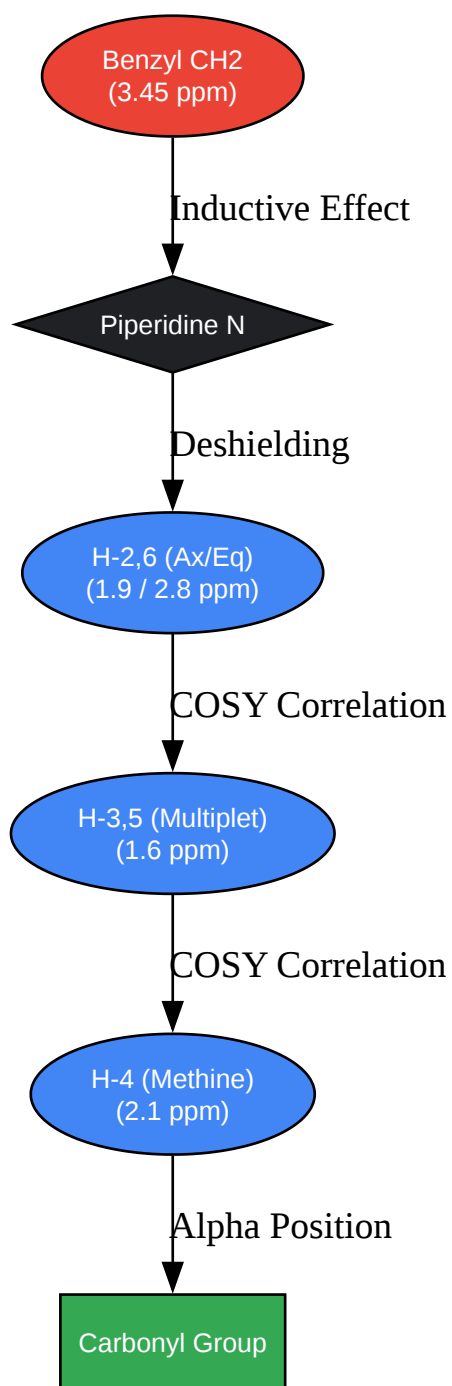
C NMR Assignments (100 MHz, DMSO-

)

- Carbonyl (C=O): 173.5 ppm (Distinct from ester precursor at ~175 ppm).[1][2]
- Aromatic (Ipso): 138.6 ppm.[1][2][8]
- Aromatic (CH): 129.3, 128.5, 127.2 ppm.[1][2]
- Benzyl (CH₂): 62.8 ppm.[1][2]
- Piperidine (C2/C6): 53.2 ppm.[1][2]
- Piperidine (C4): 40.5 ppm.[1][2]
- Piperidine (C3/C5): 28.9 ppm.[1][2][6]

3.2.3 NMR Logic Visualization

The following diagram illustrates the COSY (Correlation Spectroscopy) logic used to assign the piperidine ring protons, distinguishing axial/equatorial pairs.



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Figure 2: NMR assignment logic flow. The Benzyl CH₂ serves as the spectral anchor point.[1]

Mass Spectrometry (MS)

Technique: ESI-MS (Electrospray Ionization) in Positive Mode.[1][2] Molecular Formula:

Exact Mass: 233.15 Da

Fragmentation Pattern (EI/ESI-MS/MS)[1][2]

- Parent Ion: [ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">](#)

m/z.[1]

- Tropylium Ion (Diagnostic): m/z 91.
 - Mechanism:[1][2][7] Cleavage of the benzyl-nitrogen bond forms the stable tropylium cation ().[1] This is the base peak in many spectra of benzyl-amines.
- Piperidine Fragment: m/z 174.
 - Mechanism:[1][2][7] Loss of the hydrazide moiety (, mass 31) or McLafferty-type rearrangement.[1]
- Acylium Ion: m/z 202.
 - Mechanism:[1][2][7] Loss of the terminal hydrazine ().[1]

Quality Control: Impurity Profiling

When analyzing commercial or synthesized batches, look for these specific "red flags":

- The "Ester" Ghost: A triplet at ~1.2 ppm and quartet at ~4.1 ppm in [ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">](#)

¹H NMR indicates residual Ethyl 1-benzylpiperidine-4-carboxylate.[1]

- The "Dimer" Trap: If the hydrazinolysis is run with insufficient hydrazine, two piperidine rings can couple to one hydrazine, forming a symmetrical dimer.[1][2]

- Detection: MS parent ion at $m/z \sim 434$.^{[1][2]} Disappearance of the doublet in IR.

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